molecular formula C10H5F3N4 B2890414 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 320421-82-7

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2890414
CAS No.: 320421-82-7
M. Wt: 238.173
InChI Key: NXIQNFOOOCYURL-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group attached to a triazoloquinazoline core, which imparts distinct chemical and physical properties.

Preparation Methods

The synthesis of 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction. One common synthetic route includes the treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol, leading to the formation of the desired triazoloquinazoline compound . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

Comparison with Similar Compounds

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N4/c11-10(12,13)9-15-7-4-2-1-3-6(7)8-16-14-5-17(8)9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIQNFOOOCYURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=CN3C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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